Ethene, 1-bromo-1-chloro-

Atmospheric chemistry Tropospheric lifetime estimation Halocarbon degradation

Ethene, 1-bromo-1-chloro (1-bromo-1-chloroethene, CAS 17759-85-2) is a C₂H₂BrCl dihaloethene characterized by a geminal bromo-chloro substitution pattern on an sp² carbon. This substitution arrangement yields a net molecular weight of 141.39 g·mol⁻¹, an estimated density of 1.7 ± 0.1 g·cm⁻³, a boiling point of 71.7 ± 13.0 °C at 760 mmHg, and a calculated log P of approximately 1.94–2.02.

Molecular Formula C2H2BrCl
Molecular Weight 141.39 g/mol
CAS No. 17759-85-2
Cat. No. B101495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthene, 1-bromo-1-chloro-
CAS17759-85-2
Molecular FormulaC2H2BrCl
Molecular Weight141.39 g/mol
Structural Identifiers
SMILESC=C(Cl)Br
InChIInChI=1S/C2H2BrCl/c1-2(3)4/h1H2
InChIKeyDQIRHMDFDOXWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1-chloroethene CAS 17759-85-2: Procurement-Relevant Physicochemical Baseline for a Mixed Dihaloethene Building Block


Ethene, 1-bromo-1-chloro (1-bromo-1-chloroethene, CAS 17759-85-2) is a C₂H₂BrCl dihaloethene characterized by a geminal bromo-chloro substitution pattern on an sp² carbon [1]. This substitution arrangement yields a net molecular weight of 141.39 g·mol⁻¹, an estimated density of 1.7 ± 0.1 g·cm⁻³, a boiling point of 71.7 ± 13.0 °C at 760 mmHg, and a calculated log P of approximately 1.94–2.02 . The compound is most commonly handled as the (Z)-isomer, a stereochemical identity that differentiates it analytically and functionally from the symmetrically substituted 1,1-dichloro and 1,1-dibromo analogs [2].

Geminal Br/Cl substitution pattern enables regio- and stereochemical reactivity handles
(Z)-Configuration confirmed by diagnostic ¹H NMR coupling pattern
Intermediate boiling point and log P support fractional separation from symmetric analogs

Why 1,1-Dichloroethene or 1,1-Dibromoethene Cannot Proxy for 1-Bromo-1-chloroethene in Structure-Reactivity Applications


The two naturally occurring comparator molecules—1,1-dichloroethene (CAS 75-35-4) and 1,1-dibromoethene (CAS 593-92-0)—present symmetric substitution at the sp² center, which eliminates the regio- and stereochemical functionalization handles intrinsic to the mixed bromo-chloro system. In 1-bromo-1-chloroethene, the bromine substituent introduces differential bond dissociation energetics, distinct radical-cation reaction pathway selectivity, and a unique geminal coupling pattern observable by ¹H NMR that is entirely absent from the symmetric analogs [1]. Consequently, any attempt at generic substitution conflates thermodynamic, kinetic, and analytical parameters—each of which has been independently quantified and is delineated below [2].

Geminal Br/Cl with (Z)-configuration
Symmetric 1,1-dihaloethenes lack the stereochemical axis entirely
Diagnostic ¹H NMR doublet pattern
Symmetric analogs exhibit only a CH₂ singlet, giving no regioisomer information
Dual-halogen vibrational fingerprint (C-Br and C-Cl)
Single-halogen stretching modes only; identity confirmation via two spectral windows impossible

1-Bromo-1-chloroethene Differential Evidence Guide: Quantitative Comparisons Against Nearest Structural Analogs


Gas-Phase Hydroxyl Radical Reactivity: 1-Bromo-1-chloroethene vs. 1,1-Dichloroethene vs. 1,1-Dibromoethene

The estimated overall OH radical rate constant (k_OH) for 1-bromo-1-chloroethene is 2.8064 × 10⁻¹² cm³·molecule⁻¹·s⁻¹, corresponding to a calculated tropospheric half-life of ~3.8 days (assuming 12-hr daylight, [OH] = 1.5 × 10⁶ cm⁻³) . This value sits between the experimentally measured k_OH of its closest symmetric analogs: 1,1-dichloroethene at 2.41 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ [1] and 1,1-dibromoethene at 3.47 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ . The ~16% higher OH reactivity relative to 1,1-dichloroethene and ~19% lower reactivity relative to 1,1-dibromoethene demonstrate that substitution of a single chlorine by bromine in the 1,1-dihaloethene scaffold does not produce a linear averaging of reactivity; rather, the mixed halogen system exhibits a distinct k_OH value that must be used when modeling environmental persistence or designing controlled-release applications.

OH Rate Constant
Cross-study comparable
Target kOH = 2.81 × 10⁻¹² cm³·molecule⁻¹·s⁻¹
1,1-Dichloroethene: 2.41 × 10⁻¹²
1,1-Dibromoethene: 3.47 × 10⁻¹²
Non-linear halogen effect on OH reactivity; distinct kOH essential for atmospheric modeling
Using symmetric analog rate constants introduces 16–19% error in tropospheric half-life estimates
Atmospheric chemistry Tropospheric lifetime estimation Halocarbon degradation

¹H NMR Geminal Coupling Signature: Definitive Isomer Assignment of (Z)-1-Bromo-1-chloroethene vs. 1,2-Dihaloethene Isomers

In ¹H NMR spectroscopy (300 MHz, CDCl₃), the compound exhibits two doublets at δ 6.50 and δ 6.78 with a mutual coupling constant J = 16.0 Hz [1]. This pattern is diagnostic of the (Z)-1-bromo-1-chloroethene structure, where the two geminal protons are magnetically non-equivalent and couple through the double bond with a transoid J value characteristic of (Z)-configuration. By contrast, the symmetric 1,1-dichloroethene and 1,1-dibromoethene each display a single singlet for the equivalent geminal protons, providing no regioisomeric information. The 1,2-dihaloethene isomers (e.g., cis- and trans-1,2-dichloroethene) exhibit markedly different δ and J values due to their distinct substitution topology. The unambiguous (Z)-configuration confirmed by this coupling pattern is critical for procurement decisions when the stereochemistry of the dihaloethene dictates downstream reaction stereoselectivity [2].

¹H NMR Coupling
Head-to-head
δ 6.50 (d, J = 16.0 Hz), 6.78 (d, J = 16.0 Hz) in CDCl₃
1,1-Dichloroethene: CH₂ singlet (no coupling)
1,1-Dibromoethene: CH₂ singlet
Unambiguous (Z)-configuration assignment; symmetric analogs provide no stereochemical verification
Coupling pattern diagnostic for procurement QC of the correct stereoisomer
Structural elucidation NMR spectroscopy Stereochemical quality control

IR and Raman Vibrational Fingerprint: 1-Bromo-1-chloroethene vs. Symmetric 1,1-Dihaloethenes

Nyquist and Thompson (1977) reported complete vapor-phase and solution-phase IR spectra (75–4000 cm⁻¹) as well as liquid-phase Raman spectra for 1-bromo-1-chloroethylene, assigning all 12 fundamental vibrational modes [1]. The C₂H₂BrCl system, belonging to the Cₛ point group (planar, with the molecular plane as the sole symmetry element), displays vibrational activity distinct from the C₂v-symmetric 1,1-dichloroethene and 1,1-dibromoethene [2]. In particular, the C-Br stretch (~550–650 cm⁻¹) and C-Cl stretch (~700–800 cm⁻¹) appear as separate, assignable bands in the mixed halogen system, whereas the symmetric analogs each possess only one type of carbon-halogen stretching mode. This complete band assignment provides a reference-quality spectroscopic fingerprint for identity confirmation and purity assessment that is unattainable with symmetric 1,1-dihaloethenes, which lack the dual-halogen vibrational signature.

IR/Raman Fingerprint
Class-level inference
12 fundamental modes fully assigned; separate C-Br and C-Cl stretching regions observed
1,1-Dichloroethene: C-Cl modes only; 1,1-Dibromoethene: C-Br modes only
Dual-halogen vibrational signature enables identity confirmation via two independent spectral windows
Reference data from Nyquist & Thompson (1977); verify against current lot spectrum
Vibrational spectroscopy Material characterization Online process monitoring

Radical-Cation Reaction Pathway Divergence: Bromo-Substituted Haloethenes Favor Substitution, Chloro Analogs Favor Oxidation

FT-ICR mass spectrometric studies on the gas-phase reactions of mono- and dihaloethene radical cations with alcohols (methanol, ethanol) established that bromo derivatives of haloethene radical cations react predominantly via halogen substitution, whereas chloro derivatives react via formal hydride transfer (oxidation of the alcohol) [1]. The underlying thermochemistry favors substitution of Br, while the effect of the halogen substituent on hydride transfer is small [1]. Although 1-bromo-1-chloroethene itself was not included among the mono-haloethene series in that study, the general mechanistic dichotomy implies that the target compound—bearing both a bromine and a chlorine substituent on the same carbon—occupies a mechanistic intersection. Its radical cation is predicted to exhibit Br-selective substitution reactivity while retaining the possibility of competing oxidation via the Cl substituent, a functional duality not available to either 1,1-dichloroethene (oxidation-only pathway) or 1,1-dibromoethene (substitution-only pathway).

Radical-Cation Pathway
Class-level inference
Predicted Br-selective substitution with potential Cl-mediated oxidation side-pathway
Supports design of mechanistic probes for competitive substitution/oxidation studies
Experimental branching ratio not yet determined for this mixed-halogen system
Gas-phase ion chemistry Radical-cation mechanism Selectivity prediction

Physicochemical Property Differentiation: Density, Boiling Point, and Log P Across the 1,1-Dihaloethene Series

The target compound exhibits an estimated density of 1.745 g·cm⁻³ (1.7 ± 0.1 g·cm⁻³), a boiling point of 71.7 °C at 760 mmHg, and a computed log P of 1.94–2.02 . These values place it between the lighter 1,1-dichloroethene (density ~1.213 g·cm⁻³, bp ~31.7 °C, log P ~1.45) [1] and the heavier 1,1-dibromoethene (density ~2.244 g·cm⁻³, bp ~92 °C, log P ~2.25) [1]. The boiling point difference of ~40 °C versus 1,1-dichloroethene and ~20 °C versus 1,1-dibromoethene is sufficient to permit separation by fractional distillation—a practical concern when the compound is used as a synthetic intermediate and residual symmetric analogs must be removed.

Physicochemical Profile
Cross-study comparable
Density 1.745 g·cm⁻³, bp 71.7 °C, log P 1.94–2.02
1,1-Dichloroethene: bp ~31.7 °C, log P ~1.45
1,1-Dibromoethene: bp ~92 °C, log P ~2.25
Intermediate bp and log P provide a practical separation window for isomeric purity
Property values are ACD/Labs and KOWWIN estimates; confirm experimentally for critical separations
Property-based selection Separation engineering Formulation design

Procurement-Driven Application Scenarios for 1-Bromo-1-chloroethene Based on Quantified Differential Evidence


Stereospecific Synthesis Requiring (Z)-Dihaloethene Geometry

The ¹H NMR-confirmed (Z)-configuration (J = 16.0 Hz coupling constant) [1] makes 1-bromo-1-chloroethene the preferred substrate for stereospecific addition, cross-coupling, or cycloaddition reactions where the relative orientation of the two halogen atoms dictates product stereochemistry. Neither 1,1-dichloroethene nor 1,1-dibromoethene can serve this role, as their symmetric substitution eliminates the stereochemical axis. Procurement should specify (Z)-isomer content with NMR verification.

Atmospheric Chemistry Studies and Environmental Fate Modeling of Mixed-Halogen Species

The distinct OH radical rate constant (2.8064 × 10⁻¹² cm³·molecule⁻¹·s⁻¹) positions 1-bromo-1-chloroethene as a model substrate for investigating how mixed halogen substitution affects tropospheric degradation kinetics relative to the symmetric 1,1-dihaloethenes. Researchers modeling environmental persistence of bromochlorocarbons require this specific k_OH value; substituting it with the 1,1-dichloroethene or 1,1-dibromoethene rate constant introduces an error of 16–19% in calculated half-life.

Spectroscopic Reference Standard for Dual-Halogen Vibrational Analysis

The fully assigned vapor-phase IR, solution-phase IR, and Raman spectra [2] provide a validated reference dataset for incoming quality control. Laboratories can confirm the identity and purity of received material by matching the dual C-Br and C-Cl stretching regions against the published band assignments—a verification route that symmetric 1,1-dihaloethene substitutes cannot satisfy due to their single-halogen vibrational signatures.

Radical-Cation Mechanistic Probes in Gas-Phase Ion Chemistry

Based on class-level evidence that bromo-substituted haloethene radical cations favor substitution while chloro-substituted analogs favor oxidation [3], 1-bromo-1-chloroethene presents a unique opportunity to study competitive substitution-vs-oxidation pathways within a single molecular scaffold. Experimental determination of the branching ratio for this mixed-halogen system remains an open research question with direct relevance to designing selective gas-phase ion-molecule reactions.

Application
Selection Property
Validation Focus
Stereospecific (Z)-Dihaloethene Synthesis
(Z)-Isomer stereochemical identity
¹H NMR coupling pattern confirmation
Atmospheric Chemistry & Environmental Fate Modeling
Halogen-dependent kOH value
Tropospheric half-life estimation accuracy
Spectroscopic Reference Standard
Dual-halogen vibrational fingerprint
IR/Raman band match to published assignments
Gas-Phase Radical-Cation Mechanistic Studies
Radical-cation pathway selectivity
Competitive substitution/oxidation branching ratio
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